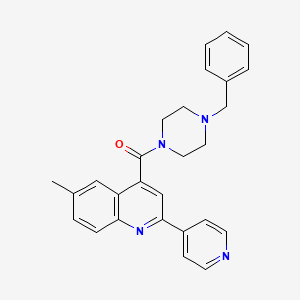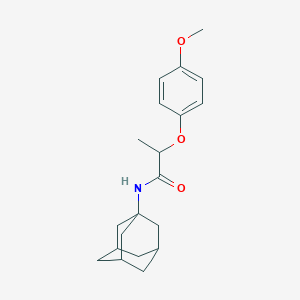![molecular formula C15H17ClN4O2 B4609360 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide](/img/structure/B4609360.png)
1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide
Overview
Description
1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide is a compound that belongs to the class of organic compounds known as oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms. This particular compound features a 2-chlorobenzyl group attached to the oxadiazole ring, which is further linked to an L-prolinamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: The oxadiazole ring can be synthesized by treating a suitable precursor with hydroxylamine hydrate to form an amidoxime intermediate. This intermediate is then cyclized using an acyl chloride to form the oxadiazole ring.
Attachment of the 2-chlorobenzyl group: The 2-chlorobenzyl group can be introduced through an O-arylation reaction using 4-chloro-N-methylpicolinamide.
Coupling with L-prolinamide: The final step involves coupling the oxadiazole derivative with L-prolinamide under suitable reaction conditions to obtain the desired compound.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an anti-infective agent. Oxadiazoles have shown activity against various bacterial and viral pathogens.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial or antiviral agent.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The 2-chlorobenzyl group may enhance the compound’s binding affinity to its targets, while the L-prolinamide moiety can influence the compound’s overall stability and solubility. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide can be compared with other similar compounds, such as:
N-(3-chlorobenzyl)-1-(4-methylpentanoyl)-L-prolinamide: This compound also contains a chlorobenzyl group and an L-prolinamide moiety, but differs in the structure of the oxadiazole ring.
1-{[3-(2-chlorobenzyl)-1,2,5-oxadiazol-5-yl]methyl}-L-prolinamide: This compound features a different regioisomer of the oxadiazole ring, which can lead to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which can be tailored for specific applications in research and industry.
Properties
IUPAC Name |
(2S)-1-[[3-[(2-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c16-11-5-2-1-4-10(11)8-13-18-14(22-19-13)9-20-7-3-6-12(20)15(17)21/h1-2,4-5,12H,3,6-9H2,(H2,17,21)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEFZJLRKRWAHK-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=NC(=NO2)CC3=CC=CC=C3Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=NC(=NO2)CC3=CC=CC=C3Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxyethyl 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B4609280.png)
![2-[(4-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B4609282.png)
![4-CHLORO-3-(5-{[1-(3-ETHOXYPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-FURYL)BENZOIC ACID](/img/structure/B4609290.png)
![1-benzyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4609305.png)
![Ethyl 4-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B4609308.png)
![N-[2-(MORPHOLIN-4-YL)ETHYL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE](/img/structure/B4609316.png)
![methyl 3-chloro-6-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4609323.png)

![1-(4-Bromo-2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4609334.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-isopropylbenzyl)piperazine](/img/structure/B4609342.png)

![2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B4609350.png)
![(2E)-3-{[2-(propan-2-yl)phenyl]amino}-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B4609361.png)
![3a-(4-methylphenyl)-3,3a,4,9-tetrahydropyrrolo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4609366.png)
